molecular formula C7H10N4O3 B2466190 N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 1287670-03-4

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B2466190
CAS No.: 1287670-03-4
M. Wt: 198.182
InChI Key: NUVPBHLBADCDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, nitro, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl or aryl halides, strong bases like sodium hydride (NaH)

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Major Products Formed

    Reduction: N-ethyl-1-methyl-4-amino-1H-pyrazole-3-carboxamide

    Substitution: Various N-alkyl or N-aryl derivatives

    Oxidation: N-ethyl-1-carboxy-4-nitro-1H-pyrazole-3-carboxamide

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
  • N-ethyl-1-methyl-4-amino-1H-pyrazole-3-carboxamide
  • N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Uniqueness

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-ethyl-1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-10(2)9-6/h4H,3H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPBHLBADCDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.